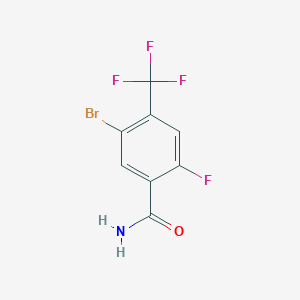5-Bromo-2-fluoro-4-trifluoromethyl-benzamide
CAS No.:
Cat. No.: VC16205688
Molecular Formula: C8H4BrF4NO
Molecular Weight: 286.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H4BrF4NO |
|---|---|
| Molecular Weight | 286.02 g/mol |
| IUPAC Name | 5-bromo-2-fluoro-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C8H4BrF4NO/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H2,14,15) |
| Standard InChI Key | WALVLZCBKAPWQE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)N |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
5-Bromo-2-fluoro-4-(trifluoromethyl)benzamide consists of a benzene ring substituted at positions 2 (fluoro), 4 (trifluoromethyl), and 5 (bromo), with a carboxamide group at position 1. The IUPAC name derives from this substitution pattern: 5-bromo-2-fluoro-4-(trifluoromethyl)benzamide. The molecular formula is , yielding a molecular weight of 299.05 g/mol when calculated from atomic masses (C: 12.01, H: 1.008, Br: 79.90, F: 19.00, N: 14.01, O: 16.00) .
Stereoelectronic Features
The trifluoromethyl group at position 4 introduces strong electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity in substitution reactions. Bromine at position 5 provides a potential site for cross-coupling reactions, while the fluorine at position 2 enhances metabolic stability—a feature exploited in drug design .
Synthetic Pathways and Reactivity
Preparation from Benzoic Acid Precursors
A common route involves converting 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1699741-92-8) to its corresponding amide. This is typically achieved through activation of the carboxylic acid using thionyl chloride or EDCl/HOBt, followed by reaction with ammonia or primary amines :
Key Considerations:
-
The trifluoromethyl group’s stability under acidic conditions necessitates careful temperature control to prevent defluorination .
-
Bromine’s susceptibility to nucleophilic aromatic substitution requires inert atmospheres during amidation .
Physicochemical Properties
Thermodynamic Parameters
While experimental data for the exact compound remains limited, extrapolations from similar structures provide insights:
Spectroscopic Profiles
-
NMR: NMR is expected to show distinct signals for the trifluoromethyl group (-62 ppm) and aromatic fluorine (-110 ppm), as observed in 4-bromo-N-(2-fluoroethyl)-3-(trifluoromethyl)benzamide .
-
IR: Strong absorption bands at 1680–1700 cm (amide C=O stretch) and 1120–1150 cm (C-F vibrations) .
Applications in Pharmaceutical Development
Kinase Inhibition Scaffolds
The trifluoromethyl group enhances binding to hydrophobic kinase pockets. Molecular docking studies propose that this compound could serve as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors, analogous to ibrutinib derivatives .
Radiopharmaceutical Labeling
Bromine-76 ( = 16.2 h) or fluorine-18 ( = 109.8 min) isotopes may be incorporated for PET imaging agents. The stability of the trifluoromethyl group under radiolabeling conditions (pH 4–7, 40–60°C) makes this feasible .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume